5,6,7,8-Tetrahydroquinoxaline

Catalog No.
S702970
CAS No.
34413-35-9
M.F
C8H10N2
M. Wt
134.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6,7,8-Tetrahydroquinoxaline

CAS Number

34413-35-9

Product Name

5,6,7,8-Tetrahydroquinoxaline

IUPAC Name

5,6,7,8-tetrahydroquinoxaline

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

InChI

InChI=1S/C8H10N2/c1-2-4-8-7(3-1)9-5-6-10-8/h5-6H,1-4H2

InChI Key

XCZPDOCRSYZOBI-UHFFFAOYSA-N

SMILES

C1CCC2=NC=CN=C2C1

Solubility

Sparingly soluble in water; soluble in vegetable oils, propylene glycol and DMSO
Soluble (in ethanol)

Canonical SMILES

C1CCC2=NC=CN=C2C1

5,6,7,8-Tetrahydroquinoxaline is an organic compound with the molecular formula C8H10N2C_8H_{10}N_2 and a molecular weight of 134.1784 g/mol. It is classified as a bicyclic compound, specifically a tetrahydro derivative of quinoxaline. The structure consists of a quinoxaline core with four hydrogen atoms added to saturate the double bonds in the ring system. This compound is noted for its nutty flavor and aroma, making it relevant in the flavor and fragrance industry .

While THQ is generally recognized as safe (GRAS) for use in food by the Flavor and Extract Manufacturers Association (FEMA) [], specific safety data is limited. It is recommended to handle THQ following standard laboratory safety protocols for organic compounds, including wearing appropriate personal protective equipment and working in a well-ventilated area.

, including:

  • Cyclocondensation: It can be synthesized from cyclohexadione and glycinamide under basic conditions, yielding 5,6,7,8-tetrahydroquinoxalin-2(1H)-one as an intermediate .
  • Palladium-Catalyzed Reactions: The compound can be triflated to form key intermediates that are subsequently arylated using palladium-catalyzed Suzuki coupling methods. Alternatively, arylation can be performed on 5,6,7,8-tetrahydroquinoxaline N-oxide followed by reduction to yield final products .
  • Formation of Derivatives: Reactions involving diacetyl and cyclohexane-1,2-dione dioxime have been reported to yield tetrahydroquinoxaline derivatives .

Research indicates that 5,6,7,8-tetrahydroquinoxaline exhibits significant biological activity. It has been studied for its potential as an inhibitor in various biological systems. Notably:

  • Inhibitory Activity: The compound has shown varying degrees of inhibitory effects based on structural modifications. For instance, certain substitutions on the phenyl moiety have resulted in enhanced potency against specific biological targets .
  • Mechanistic Studies: It has been observed to cause shifts in concentration-response curves in biological assays, indicating its role in modulating receptor activities .

The synthesis of 5,6,7,8-tetrahydroquinoxaline can be accomplished through several methods:

  • Cyclocondensation Method:
    • React cyclohexadione with glycinamide under basic conditions.
    • This method yields 5,6,7,8-tetrahydroquinoxalin-2(1H)-one as an intermediate.
  • Palladium-Catalyzed Arylation:
    • Triflation of the bicyclic ketone followed by palladium-catalyzed Suzuki coupling.
    • Alternatively, arylation of the N-oxide form followed by reduction.
  • Dioxime Reaction:
    • Reacting cyclohexane-1,2-dione dioxime with diacetyl leads to tetrahydroquinoxaline derivatives .

5,6,7,8-Tetrahydroquinoxaline finds applications across various fields:

  • Flavor and Fragrance Industry: Its nutty aroma makes it valuable as a flavoring agent in food products such as cocoa and roasted nuts .
  • Pharmaceutical Research: Due to its biological activity, it is explored for potential therapeutic applications and as a lead compound for drug development .
  • Chemical Intermediates: It serves as a building block in organic synthesis for more complex molecules.

Studies on the interactions of 5,6,7,8-tetrahydroquinoxaline with biological receptors have revealed:

  • Receptor Modulation: The compound has been shown to affect contractile responses in biological assays involving purinergic receptors .
  • Structure-Activity Relationship (SAR): Variations in substituents lead to significant changes in biological activity and receptor interactions .

Several compounds share structural similarities with 5,6,7,8-tetrahydroquinoxaline. Here are some notable examples:

Compound NameStructure TypeUnique Features
QuinoxalineBicyclicContains a fully unsaturated ring structure
2-MethylquinoxalineMethyl-substitutedExhibits different biological properties due to methyl group
1,2-DihydroquinoxalineSaturatedLacks full aromaticity; different reactivity
3-AminoquinoxalineAmino-substitutedShows enhanced biological activity compared to tetrahydro derivative

5,6,7,8-Tetrahydroquinoxaline is unique due to its saturated structure which influences its flavor profile and biological activity compared to its analogs that retain aromatic characteristics.

Physical Description

Solid
Colourless to amber liquid; Cheese-like odou

XLogP3

0.9

Density

1.078-1.088

Melting Point

Mp 29-30 °
29-30°C

UNII

M153CJ9RA0

GHS Hazard Statements

Aggregated GHS information provided by 142 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 96 of 142 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 46 of 142 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

34413-35-9

Wikipedia

5,6,7,8-tetrahydroquinoxaline

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Quinoxaline, 5,6,7,8-tetrahydro-: ACTIVE

Dates

Modify: 2023-08-15

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